molecular formula C18H18BrNO B2979606 N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 328964-75-6

N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2979606
CAS No.: 328964-75-6
M. Wt: 344.252
InChI Key: FXLDLRVBSCQMNA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 328964-75-6) is a carboxamide derivative featuring a cyclopentane core substituted with a phenyl group and an amide-linked 4-bromophenyl moiety. Its molecular formula is C₁₈H₁₈BrNO (MW: 344.200 g/mol), and it exhibits moderate lipophilicity due to the bromine atom and aromatic rings. The compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLDLRVBSCQMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-bromoaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide:

General Applications

N-(4-Bromophenyl)methyl)(phenylcyclopentyl)formamide, a compound similar to the query compound, is used as an intermediate in synthesizing complex organic molecules in chemistry. It is also explored for potential biological activity and interactions with biomolecules in biology, potential therapeutic properties (including anti-inflammatory and anticancer activities) in medicine, and in the development of new materials and chemical processes in industry.

Antimicrobial Research

N-(substituted phenyl)-2-chloroacetamides have been screened for antimicrobial potential, using quantitative structure-activity relationship (QSAR) analysis . These compounds met Lipinski’s rule of five, as well as Veber’s and Egan’s methods, for predicting biological activity .

All chloroacetamides tested were effective against Gram-positive S. aureus and MRSA, less effective against Gram-negative E. coli, and moderately effective against the yeast C. albicans . The biological activity of chloroacetamides varied depending on the substituents bound to the phenyl ring . N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active due to their high lipophilicity, which allows them to rapidly pass through the phospholipid bilayer of the cell membrane . These are promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

Pyridine Compounds

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Cyclopropane vs. Cyclopentane Derivatives
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Core: Cyclopropane ring (3-membered) vs. cyclopentane (5-membered). Synthesis: Prepared via procedure B with 78% yield and high diastereoselectivity (dr 23:1).
Fused-Ring Systems
  • N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide ():
    • Core : Cyclopentane fused with pyrimidine, introducing heteroatoms and a ketone group.
    • Impact : Increased hydrogen-bonding capacity and rigidity, likely improving target binding in enzyme inhibition .

Substituent Modifications

Amide Nitrogen Substituents
  • 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide ():

    • Substituent : Morpholine group on the aniline ring.
    • Impact : Enhances solubility and introduces a basic nitrogen, improving pharmacokinetic properties .
  • 1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentanecarboxamide (): Substituent: Trifluoromethoxy group (electron-withdrawing).

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Key Substituents
Target Compound 344.20 ~4.2 4-Bromophenyl, cyclopentane
N-(4-Methoxyphenyl) analog () 295.38 ~3.5 4-Methoxyphenyl
Trifluoromethoxy analog () 365.34 ~4.5 4-Trifluoromethoxyphenyl
Morpholine analog () 408.31 ~3.0 Morpholine, 4-bromophenyl

*Estimated using fragment-based methods.

Biological Activity

N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H18_{18}BrN\O
  • Molecular Weight : 320.24 g/mol

The compound features a cyclopentane ring substituted with a bromophenyl and a phenyl group, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. The compound's structural properties allow it to interact with various biological pathways, potentially affecting cellular processes.

Inhibition Studies

Studies have shown that this compound can inhibit the activity of specific enzymes, including:

  • Butyrylcholinesterase (BChE) : A study indicated that compounds similar to this compound can significantly reduce BChE activity, which is crucial in neuromuscular function and may have implications in neurodegenerative diseases .

Neuroprotective Effects

In a recent study, compounds related to this compound were evaluated for their neuroprotective effects. The results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

Antitumor Activity

Another area of investigation has been the antitumor potential of this compound. Preliminary results from in vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy. Further research is needed to elucidate the underlying mechanisms and efficacy in vivo.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing cyclopentanone derivatives to form the cyclopentane ring.
  • Bromination : Introducing the bromine atom at the para position of the phenyl group.
  • Amidation : Converting carboxylic acids into amides through reaction with amines.

The synthesis process can yield various derivatives that may exhibit enhanced biological activities.

Data Summary Table

Biological ActivityEffect DescriptionReference
BChE InhibitionSignificant reduction in activity
Neuroprotective EffectsProtection against oxidative stress
Antitumor ActivityInhibition of cancer cell proliferation

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